molecular formula C17H11F2N5O2 B2780989 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1286698-09-6

2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2780989
CAS No.: 1286698-09-6
M. Wt: 355.305
InChI Key: UPNWUAGAIBNSID-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazoline derivative characterized by a fused [1,2,4]triazolo[4,3-c]quinazolin-3-one core. Key structural features include:

  • A fluorine substituent at position 9 of the quinazoline ring.
  • A ketone group at position 2.
  • An acetamide side chain linked to a 4-fluorophenyl group.

The fluorine atoms likely enhance metabolic stability and modulate electronic properties, while the acetamide moiety may contribute to hydrogen bonding with biological targets.

Properties

IUPAC Name

2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N5O2/c18-10-1-4-12(5-2-10)21-15(25)8-24-17(26)23-9-20-14-6-3-11(19)7-13(14)16(23)22-24/h1-7,9H,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNWUAGAIBNSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide generally involves multi-step organic reactions. Starting with the preparation of the triazoloquinazoline core, typical steps include:

  • Formation of the triazole ring: : Using a suitable precursor such as 5-amino-1,2,4-triazole, it undergoes cyclization reactions.

  • Quinazoline formation: : This involves condensation reactions with ortho-substituted benzyl halides in the presence of a base.

  • Incorporation of the fluorophenyl group: : The final step involves coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

In an industrial setting, these reactions are scaled up with optimizations such as:

  • Catalyst recycling: : To enhance the efficiency of the palladium catalysts.

  • Continuous flow reactors: : For better control over reaction conditions.

  • Automation: : For precise control of reaction parameters and high throughput.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
Reaction :
RCONHAr+H2OH+or OHRCOOH+NH2Ar\text{RCONHAr} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{NH}_2\text{Ar}

Conditions Outcome Relevance References
Acidic (HCl, H₂SO₄)Carboxylic acid + aniline derivativePotential degradation pathway
Basic (NaOH, H₂O)Ammonia + carboxylate saltMetabolic or hydrolytic stability

Fluorine Substitution Effects

The 4-fluorophenyl group and quinazoline’s 9-fluoro substituent influence reactivity:

  • Electron-withdrawing : Fluorine stabilizes intermediates in electrophilic aromatic substitution.

  • Steric hindrance : May hinder nucleophilic attack on the quinazoline core.

Triazole Ring Reactivity

The triazole ring participates in:

  • Cycloaddition reactions : Potential for [4+2] or [3+2] cycloadditions under thermal or catalytic conditions .

  • Nucleophilic aromatic substitution : Possible at electron-deficient positions, though hindered by steric bulk .

Ketone Group Reactions

The 3-oxo group undergoes:

  • Nucleophilic additions : Grignard reagents, hydrazine derivatives .

  • Enolate formation : Under basic conditions for alkylation or acylation .

Target Binding

The compound’s triazoloquinazoline core interacts with biological targets (e.g., kinases, DNA) via:

  • Hydrogen bonding : Amide NH groups and oxygen atoms in the quinazoline core.

  • π-π stacking : Aromatic rings with target proteins.

Interaction Type Target Example Outcome References
DNA intercalationTopoisomerase IIInhibition of enzyme activity
Kinase inhibitionPolo-like kinase 1 (Plk1)Disruption of cell cycle regulation

Antimicrobial Activity

Fluorine substitution enhances:

  • Lipophilicity : Facilitates membrane penetration .

  • Metabolic stability : Reduces hydrolysis rates .

SAR Studies

Substituent effects on the phenyl ring (e.g., 4-fluoro) influence:

  • Binding affinity : Electron-withdrawing groups (e.g., -F) enhance target interaction .

  • Selectivity : Reduced activity against off-target proteins compared to non-fluorinated analogs .

Structural Modifications

Common modifications include:

  • Alkyl chain length : Shorter chains (e.g., ethyl) improve binding affinity .

  • Heterocycle substitutions : Thienyl or furyl groups maintain activity while altering solubility .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with triazole and quinazoline structures exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival.

Case Study : A study demonstrated that derivatives of quinazoline effectively inhibited the growth of various cancer cell lines by targeting the epidermal growth factor receptor (EGFR). The compound's structural analogs were shown to induce apoptosis in cancer cells, suggesting similar potential for 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide .

Antimicrobial Properties

The presence of fluorine in the compound enhances its lipophilicity and biological activity against microbial pathogens.

Research Findings : In vitro studies have reported that compounds with similar triazole structures exhibit antimicrobial activity against a range of bacteria and fungi. This suggests that the compound could be explored for developing new antimicrobial agents .

Neuroprotective Effects

Compounds with triazole and quinazoline moieties have been investigated for their neuroprotective effects, particularly in neurodegenerative diseases.

Insights : Research indicates that these compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This is crucial for conditions such as Alzheimer's disease and Parkinson's disease . The specific application of this compound in neuroprotection remains to be fully elucidated but shows promise based on structural analogs.

Toxicology and Safety Profile

Understanding the safety profile of new compounds is critical for their development into therapeutic agents. Preliminary toxicological assessments suggest that compounds with similar structures exhibit low toxicity levels at therapeutic doses.

Mechanism of Action

The exact mechanism by which 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide exerts its effects is still under investigation. It is believed to interact with molecular targets through:

  • Inhibition of enzymatic activity: : By binding to the active sites of specific enzymes.

  • Modulation of signaling pathways: : Affecting pathways that regulate cell growth and apoptosis.

  • Interference with DNA replication: : Disrupting the replication process in microbial and cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Differences vs. Target Compound
Target Compound Triazoloquinazolinone 9-Fluoro, N-(4-fluorophenyl)acetamide C₁₈H₁₂F₂N₅O₂* 384.32 Reference compound
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide Triazolopyrimidinone 7-Methyl, 5-(4-fluorophenyl)amino, N-(2,5-dimethylphenyl) C₂₂H₂₁FN₆O₂ 420.45 Pyrimidine core (vs. quinazoline); additional methyl groups
2-[5-(3,4-Dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-fluorophenyl)acetamide Triazolopyrimidinone 7-Methyl, 5-(3,4-dimethylanilino), N-(4-fluorophenyl) C₂₂H₂₁FN₆O₂ 420.45 Pyrimidine core; 3,4-dimethylanilino substituent
N-(3,4-Difluorophenyl)-2-[5-(3,4-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide Triazolopyrimidinone 7-Methyl, 5-(3,4-dimethylanilino), N-(3,4-difluorophenyl) C₂₂H₂₀F₂N₆O₂ 438.44 Pyrimidine core; difluorophenyl group enhances lipophilicity

Key Observations:

Core Heterocycle Differences: The target compound’s triazoloquinazolinone core is distinct from the triazolopyrimidinone systems in analogs .

Substituent Effects:

  • Fluorine Positioning: The 9-fluoro group on the quinazoline ring (target) may confer steric and electronic effects distinct from the 4-fluorophenyl or difluorophenyl groups in analogs .
  • Methyl Groups: Analogs with methyl substituents (e.g., 7-methyl in ) could improve metabolic stability but reduce solubility compared to the target’s unsubstituted quinazoline ring.

Bioactivity Implications: The 3,4-dimethylanilino group in may enhance hydrophobic interactions with target proteins, while the 4-fluorophenylacetamide in the target compound balances lipophilicity and hydrogen-bonding capacity. The difluorophenyl variant in (438.44 Da) has a higher molecular weight than the target (384.32 Da), which may affect bioavailability.

Biological Activity

The compound 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide is a member of the triazoloquinazoline family. This class of compounds is recognized for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound, including the presence of fluorine atoms and specific functional groups, contribute to its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₁F₂N₅O₂
  • Molecular Weight : 355.30 g/mol
  • CAS Number : 1286698-09-6

The compound's structure includes a triazoloquinazoline core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its effectiveness against various cancer cell lines. In particular, studies indicate that derivatives containing the triazoloquinazoline moiety can inhibit tumor growth through multiple mechanisms:

  • Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest at the G2/M phase in cancer cells.
  • Apoptosis Induction : The compound has been linked to increased apoptosis in cancerous cells via mitochondrial pathways.
  • Inhibition of Kinase Activity : Similar compounds have demonstrated inhibitory effects on key kinases involved in cancer progression, such as Aurora kinase and PI3K.

Table 1 summarizes the anticancer activity of related quinazoline derivatives:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.0Apoptosis induction
Compound BMCF7 (Breast)10.0Cell cycle arrest
Compound CHeLa (Cervical)7.5Kinase inhibition

Antimicrobial Activity

The biological activity of triazoloquinazolines also extends to antimicrobial properties. Preliminary studies have indicated that the compound exhibits activity against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

These findings suggest potential applications in treating infections caused by resistant strains.

Case Studies and Research Findings

  • Study on Quinazoline Derivatives : A study published in European Journal of Medicinal Chemistry assessed various quinazoline derivatives for their anticancer properties. The results indicated that compounds structurally similar to this compound showed promising results against multiple cancer cell lines due to their ability to inhibit specific signaling pathways associated with tumor growth .
  • Antimicrobial Evaluation : Research conducted on substituted quinazolines revealed that certain derivatives possess significant antibacterial activity against common pathogens. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yields?

The synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinazoline core followed by fluorophenyl acetamide coupling. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .

Table 1 : Comparative Synthesis Parameters from Literature

StepReagents/ConditionsYield RangeKey ChallengesReference
Core formationCyclocondensation at 70°C, THF45–58%Competing oxidation byproducts
Fluorophenyl couplingEDCI/HOBt, DMF, RT60–75%Hydrolysis of activated esters

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., fluorophenyl singlet at δ 7.2–7.4 ppm) and carbonyl groups (δ 168–170 ppm) .
  • IR Spectroscopy : Confirms amide C=O (1650–1680 cm⁻¹) and triazole N-H (3200 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 424.1234) .
  • HPLC : Assesses purity (>95% by reverse-phase C18 column) .

Q. How do substituents (e.g., fluorine atoms) influence physicochemical properties?

Fluorine enhances metabolic stability and lipophilicity (logP ~2.8 via HPLC), improving membrane permeability. The para-fluorophenyl group increases π-π stacking with aromatic residues in target proteins .

Q. What in vitro assays are recommended for initial biological screening?

  • Kinase inhibition : Use ATP-binding assays (e.g., EGFR, VEGFR2) with IC₅₀ determination via fluorescence polarization .
  • Antiproliferative activity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) over 48–72 hours .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .

Q. How should researchers address low solubility in biological assays?

  • Co-solvents : Use DMSO (<0.1% final concentration) or cyclodextrin complexes .
  • Prodrug strategies : Introduce phosphate esters for enhanced aqueous solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent variation : Replace fluorophenyl with chlorophenyl or methoxy groups to modulate electron density and steric effects .
  • Triazole ring modification : Compare [1,2,4]triazolo[4,3-c]quinazoline with pyridazine analogs to assess ring size impact on target binding .
  • Table 2 : SAR of Analogous Compounds
SubstituentTarget (IC₅₀, µM)Solubility (mg/mL)Reference
4-FluorophenylEGFR: 0.120.08
4-ChlorophenylVEGFR2: 0.250.05

Q. What computational methods predict binding modes with therapeutic targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP pockets (e.g., PDB 1M17) to prioritize analogs .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How do contradictory bioactivity results between studies arise, and how can they be resolved?

Discrepancies may stem from assay conditions (e.g., serum concentration, cell passage number). Mitigation strategies:

  • Standardized protocols : Follow NIH/WHO guidelines for cell viability assays .
  • Dose-response validation : Repeat experiments with independent compound batches .

Q. What strategies improve metabolic stability in preclinical models?

  • Deuterium incorporation : Replace labile hydrogens (e.g., amide NH) to slow CYP450 metabolism .
  • Microsomal assays : Use liver microsomes (human/rat) with LC-MS to identify major metabolites .

Q. How can in vivo efficacy be evaluated while minimizing toxicity?

  • Xenograft models : Administer 10–50 mg/kg (oral/IP) in nude mice with tumor volume monitoring .
  • Toxicokinetics : Measure ALT/AST levels and body weight changes over 28-day studies .

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